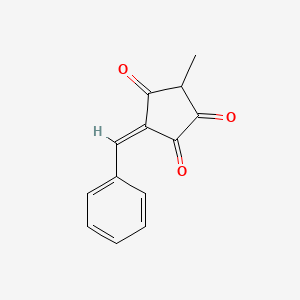
N-cycloheptyl-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H23NO It is characterized by a cycloheptyl group attached to the nitrogen atom and a 3-methylphenyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(3-methylphenyl)acetamide typically involves the reaction of cycloheptylamine with 3-methylphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or other derivatives.
科学的研究の応用
N-cycloheptyl-2-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a lead compound for developing new drugs or biochemical probes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antineoplastic agent.
Industry: this compound is investigated for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-cycloheptyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain or inflammation pathways, thereby exerting analgesic or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
類似化合物との比較
N-cycloheptyl-2-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(3-methylphenyl)acetamide: This compound has a cyclohexyl group instead of a cycloheptyl group. The difference in ring size may affect its chemical reactivity and biological activity.
N-cycloheptyl-2-(2-methylphenyl)acetamide: This compound has a methyl group in the ortho position of the phenyl ring instead of the meta position. The position of the substituent can influence the compound’s properties and interactions.
N-cycloheptyl-2-(4-methylphenyl)acetamide: This compound has a methyl group in the para position of the phenyl ring. The para-substituted derivative may exhibit different steric and electronic effects compared to the meta-substituted compound.
The uniqueness of this compound lies in its specific structural features, which can lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-cycloheptyl-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-7-6-8-14(11-13)12-16(18)17-15-9-4-2-3-5-10-15/h6-8,11,15H,2-5,9-10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSYKNQRCQZRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5422599.png)
![(5E)-1-(4-chlorophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5422606.png)

![1-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5422620.png)
![methyl {3-(4-ethylphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5422624.png)
![(4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5422632.png)
![7-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5422638.png)
![2-(1H-benzimidazol-2-yl)-3-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5422642.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5422645.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422658.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a][1,3]benzimidazole-3-carbaldehyde](/img/structure/B5422659.png)
![3-[(2,5-DIFLUOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5422678.png)
![N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5422683.png)
![2-bromo-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5422684.png)
